molecular formula C22H25N3O3 B14119202 N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1329643-43-7

N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B14119202
CAS No.: 1329643-43-7
M. Wt: 379.5 g/mol
InChI Key: OOCTZSTWLDPGPZ-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxalamide core linked to two aromatic rings, one of which contains an isopropyl group and the other a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-isopropylaniline and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter release.

Comparison with Similar Compounds

N1-(4-isopropylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other oxalamide derivatives, such as:

    N1-(4-chlorophenyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a chlorine substituent, leading to different chemical reactivity and biological activity.

    N1-(4-isopropylphenyl)-N2-(4-ethylphenyl)oxalamide: The presence of an ethyl group instead of a pyrrolidinone moiety alters its physical and chemical properties.

Properties

CAS No.

1329643-43-7

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(4-propan-2-ylphenyl)oxamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)16-7-10-17(11-8-16)23-21(27)22(28)24-18-9-6-15(3)19(13-18)25-12-4-5-20(25)26/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

OOCTZSTWLDPGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(C)C)N3CCCC3=O

Origin of Product

United States

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